Cas no 63547-24-0 (Modafinil Carboxylate)
Modafinil Carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Modafinil acid
- Modafinil Related Compound A
- [(Diphenylmethyl)sulfinyl]acetic acid
- 2-?[(diphenylmethyl)?sulfinyl]?Acetic acid
- 2-[benzhydryl sulfinyl] acetic acid
- 2-benzhydrylsulfinylacetic acid
- Acetic acid, 2-[(diphenylmethyl) sulfinyl]-
- Modafinil Carboxylat
- Modafinil Carboxylate
- benzhydrylsulphinylacetic acid
- Benzyhydrylsulfinylacetic acid
- Modafinic Acid
- Modavigil®
- Provigil
- 2-[(Diphenylmethyl)sulfinyl]acetic acid
- (Benzhydrylsulfinyl)acetic acid
- 2-Benzhydrylsulphinylacetic acid
- 2-(benzhydrylsulfinyl)acetic acid
- benzhydrylsulfinylacetic acid
- Acetic acid, [(diphenylmethyl)sulfinyl]-
- Modafinil acid, (+)-
- Acetic acid, ((diphenylmethyl)sulfinyl)-
- Acetic acid, [(S)-(diphenylmethyl)sulfinyl]-
- Acetic acid, 2-((S)-(diphenylmethyl)sulfinyl)-
- 464K6CG4CC
- 461846KJWS
- Armodafini
- [(RS)-(Diphenylmethyl)sulphinyl]acetic Acid
- Modavigil?,Provigil
- (+/-)-MODAFINIC ACID
- MODAFINIL IMPURITY A [EP IMPURITY]
- ACETIC ACID, 2-((DIPHENYLMETHYL)SULFINYL)-
- (+/-)-benzhydrylsulfinylacetic acid
- Crl 40467
- Q20707039
- MODAFINILIC ACID
- Armodafinic acid
- QARQPIWTMBRJFX-UHFFFAOYSA-N
- Modafinil-acid
- DTXSID60979768
- (Diphenylmethanesulfinyl)acetic acid
- AC-26312
- (-)-benzhydrylsulfinylacetic acid
- CHEBI:178165
- [(RS)-(Diphenylmethyl)sulfinyl]acetic Acid
- HY-W103882
- 54N37HN7N4
- DB-049849
- F15200
- NS00003008
- (-)-benzhydrylsulphinylacetic acid
- AF-0026
- AKOS004118313
- CHEMBL3544654
- EN300-18674574
- Modafinil acid, 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material
- UNII-461846KJWS
- 2-diphenylmethanesulfinylacetic acid
- 63547-24-0
- UNII-54N37HN7N4
- 2-((DIPHENYLMETHYL)SULFINYL)ACETIC ACID
- Acetic acid, 2-((R)-(diphenylmethyl)sulfinyl)-
- 2-(benzhydrylsulfinyl)aceticacid
- 2-Benzhydrylsulphinyl acetic acid
- ((RS)-(DIPHENYLMETHYL)SULFINYL)ACETIC ACID
- (+/-)-benzhydrylsulfinyl acetic acid
- CS-0156524
- MFCD09037258
- Z3071317894
- PD052385
- UNII-464K6CG4CC
- 2-benzhydrylsulinylacetic acid
- SCHEMBL900143
- (-)-Benzhydrylsulfinyl Acetic Acid
- Crl-40467
- DB-013600
-
- MDL: MFCD09037258
- Inchi: 1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
- InChI Key: QARQPIWTMBRJFX-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 274.06600
- Monoisotopic Mass: 274.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.6
- XLogP3: 2.4
Experimental Properties
- Density: 1.327
- Melting Point: 118-120 ºC
- Boiling Point: 539.2°C at 760 mmHg
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - PSA: 73.58000
- LogP: 3.47500
- Color/Form: 1.0 mg/mL in acetonitrile
Modafinil Carboxylate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302 + H332-H319
- Warning Statement: P210-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 16-36/37
-
Hazardous Material Identification:
- Storage Condition:−20°C
Modafinil Carboxylate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Modafinil Carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A207867-250mg |
2-(Benzhydrylsulfinyl)acetic acid |
63547-24-0 | 97% | 250mg |
$9.00 | 2021-07-07 | |
| Ambeed | A207867-1g |
2-(Benzhydrylsulfinyl)acetic acid |
63547-24-0 | 97% | 1g |
$21.00 | 2021-07-07 | |
| Ambeed | A207867-5g |
2-(Benzhydrylsulfinyl)acetic acid |
63547-24-0 | 97% | 5g |
$68.00 | 2021-07-07 | |
| Ambeed | A207867-10g |
2-(Benzhydrylsulfinyl)acetic acid |
63547-24-0 | 97% | 10g |
$109.00 | 2021-07-07 | |
| Ambeed | A207867-25g |
2-(Benzhydrylsulfinyl)acetic acid |
63547-24-0 | 97% | 25g |
$228.00 | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR007-1g |
Modafinil Carboxylate |
63547-24-0 | 97% | 1g |
163.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR007-5g |
Modafinil Carboxylate |
63547-24-0 | 97% | 5g |
548.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HR007-250mg |
Modafinil Carboxylate |
63547-24-0 | 97% | 250mg |
79CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-142-1ML |
Modafinil acid |
63547-24-0 | 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1554.06 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1445346-20MG |
Modafinil Related Compound A |
63547-24-0 | 20mg |
¥9538.08 | 2023-09-08 |
Modafinil Carboxylate Suppliers
Modafinil Carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Modafinil Carboxylate
Introduction to Modafinil Carboxylate (CAS No: 63547-24-0)
Modafinil Carboxylate, a derivative of the well-known wakefulness-promoting agent Modafinil, has garnered significant attention in the field of pharmaceutical chemistry and pharmacology. With a Chemical Abstracts Service (CAS) number of 63547-24-0, this compound represents a fascinating area of research, particularly in the development of novel therapeutic agents for sleep disorders, cognitive enhancement, and neurodegenerative diseases. This article delves into the chemical properties, pharmacological mechanisms, and recent advancements in the study of Modafinil Carboxylate.
The molecular structure of Modafinil Carboxylate is an extension of the parent compound Modafinil, featuring an additional carboxyl group. This modification introduces new pharmacological properties and potential therapeutic applications. The carboxylate moiety enhances the solubility and bioavailability of the compound, making it a promising candidate for oral administration. Furthermore, the structural alteration may influence its interaction with biological targets, particularly neurotransmitter receptors involved in wakefulness and cognitive function.
In recent years, there has been growing interest in exploring the potential of Modafinil derivatives as treatments for various neurological and psychiatric conditions. One of the most notable areas of research has been its application in managing excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. Studies have shown that Modafinil Carboxylate exhibits similar wakefulness-promoting effects to its parent compound but with potentially improved pharmacokinetic profiles. This makes it an attractive option for patients who do not respond adequately to standard treatments.
Another significant area of investigation has been the role of Modafinil Carboxylate in cognitive enhancement. Emerging evidence suggests that this compound may enhance attention, memory, and executive functions by modulating neurotransmitter systems such as dopamine and norepinephrine. These effects have implications not only for treating neurodegenerative diseases like Alzheimer's but also for improving cognitive performance in healthy individuals. However, further research is needed to fully understand the long-term effects and potential side benefits or risks associated with its use.
The pharmacological mechanism of action of Modafinil Carboxylate involves complex interactions with various neurotransmitter receptors in the brain. Unlike traditional stimulants such as amphetamines, Modafinil Carboxylate does not primarily act on dopamine or norepinephrine reuptake transporters. Instead, it appears to exert its effects by modulating histaminergic, orexinergic, and dopaminergic systems. These interactions contribute to its unique profile as a wakefulness-promoting agent with fewer cardiovascular side effects compared to stimulants.
Recent preclinical studies have also explored the potential of Modafinil Carboxylate in treating neurodegenerative disorders such as Parkinson's disease and Huntington's disease. These conditions are characterized by progressive loss of motor control and cognitive decline due to neuronal degeneration. Preliminary findings indicate that Modafinil Carboxylate may help protect against neuronal damage and improve motor symptoms by reducing oxidative stress and inflammation. While these results are promising, large-scale clinical trials are necessary to confirm these benefits and establish safe dosing regimens.
The synthesis of Modafinil Carboxylate involves sophisticated chemical methodologies that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the carboxyl group efficiently without compromising the integrity of the parent molecule. These methods highlight the importance of expertise in organic chemistry in developing novel pharmaceutical compounds.
In conclusion, Modafinil Carboxylate represents a significant advancement in the field of pharmaceutical chemistry with potential applications ranging from treating sleep disorders to enhancing cognitive function and managing neurodegenerative diseases. Its unique pharmacological profile, enhanced solubility, and promising preclinical results make it a compelling candidate for further clinical investigation. As research continues to uncover new therapeutic possibilities, Modafinil Carboxylate is poised to play a crucial role in addressing some of the most challenging neurological conditions faced by patients worldwide.
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